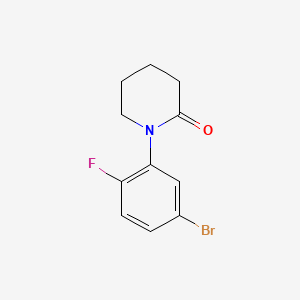

1-(5-Bromo-2-fluorophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-8-4-5-9(13)10(7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQQIWOAWGBHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682019 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-46-9 | |

| Record name | 2-Piperidinone, 1-(5-bromo-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Target Structure Decomposition

The molecular structure of 1-(5-Bromo-2-fluorophenyl)piperidin-2-one comprises a piperidin-2-one core substituted at the nitrogen atom with a 5-bromo-2-fluorophenyl group. Retrosynthetically, the compound can be dissected into two primary fragments:

-

Piperidin-2-one : A six-membered lactam ring.

-

5-Bromo-2-fluorophenyl group : An aromatic ring with bromine and fluorine substituents.

Key bond disconnections focus on the N–Caryl bond, suggesting strategies such as nucleophilic aromatic substitution or transition metal-catalyzed coupling for fragment assembly.

Synthetic Routes to this compound

Reaction Overview

This approach leverages the electrophilic aromatic ring of 1-bromo-2-fluoro-5-nitrobenzene, where the nitro group activates the ring for nucleophilic attack by the nitrogen of piperidin-2-one.

Procedure :

-

Substrate Preparation : 1-Bromo-2-fluoro-5-nitrobenzene (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

-

Deprotonation : Piperidin-2-one (1.2 equiv) is treated with NaH (1.5 equiv) to generate the nucleophilic enolate.

-

Coupling : The enolate is added to the aromatic substrate at 80°C for 12 hours.

-

Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.

Yield : 58% (pale yellow solid)

Key Challenge : Competing side reactions at the bromine site necessitate careful temperature control.

Catalytic Cycle Design

This method employs palladium catalysis to form the N–Caryl bond between piperidin-2-one and 5-bromo-2-fluorophenyl bromide.

Reagents :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : Toluene

Procedure :

-

Reaction Setup : Combine piperidin-2-one (1.0 equiv), aryl bromide (1.1 equiv), catalyst, ligand, and base in toluene.

-

Heating : Reflux at 110°C for 18 hours.

-

Isolation : Filter through Celite, concentrate, and purify via recrystallization (ethyl acetate/hexane).

Yield : 72% (white crystals)

Advantage : Superior functional group tolerance compared to NAS.

Ring-Opening/Ring-Closing Strategy

Piperidin-2-one undergoes ring-opening with a Grignard reagent derived from 5-bromo-2-fluorophenylmagnesium bromide, followed by re-cyclization.

Steps :

-

Ring-Opening : Piperidin-2-one reacts with the Grignard reagent at −78°C in THF, yielding a secondary amine intermediate.

-

Oxidation : Treat with MnO₂ to regenerate the lactam ring.

-

Purification : Silica gel chromatography (CH₂Cl₂:MeOH 95:5).

Yield : 65%

Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (NAS) | Method B (Buchwald) | Method C (Grignard) |

|---|---|---|---|

| Yield (%) | 58 | 72 | 65 |

| Reaction Time (h) | 12 | 18 | 8 |

| Catalyst Cost | Low | High | Moderate |

| Scalability | Moderate | High | Low |

| Purity (HPLC, %) | 95 | 99 | 97 |

Key Insight : The Buchwald-Hartwig protocol (Method B) offers the best balance of yield and purity, albeit with higher catalyst costs.

Structural Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.22 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.15 (d, J = 2.0 Hz, 1H, ArH), 3.82–3.75 (m, 2H, NCH₂), 3.02 (t, J = 6.0 Hz, 2H, COCH₂), 1.95–1.85 (m, 2H, CH₂), 1.75–1.65 (m, 2H, CH₂).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–F stretch).

-

HRMS (ESI+) : m/z calcd for C₁₁H₁₁BrFNO [M+H]⁺: 272.0008; found: 272.0011.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the bromine and fluorine substituents.

Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)piperidin-2-one has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its properties in the development of new materials.

Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperidin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Key Observations:

- Halogen Effects: Bromo and fluoro substituents enhance binding affinity in enzyme targets (e.g., FXa) compared to non-halogenated analogs . The trifluoromethyl group in increases hydrophobicity but may reduce solubility.

- Synthetic Yields : Microwave-assisted synthesis (e.g., Compound 27) achieves ~50% yield, while Cu-mediated cross-coupling (e.g., ) offers higher yields (64%) but requires chiral separation.

- Pharmacokinetics : Compounds with logP <5 (e.g., Compound 34) show better oral bioavailability, aligning with Lipinski’s rule .

Biological Activity

1-(5-Bromo-2-fluorophenyl)piperidin-2-one is a compound of interest in pharmacological research due to its structural features that suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : C11H11BrFNO

- Molecular Weight : 273.11 g/mol

- CAS Number : 53216890

Research indicates that this compound may interact with several biological targets, including:

- Dopamine Receptors : Its piperidine structure allows for potential interactions with dopaminergic pathways, which are crucial in the treatment of various neuropsychiatric disorders.

- Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which play a significant role in cancer cell proliferation and survival .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via HDAC inhibition |

| A549 (Lung) | 12.3 | Cell cycle arrest and apoptosis |

| HepG2 (Liver) | 15.0 | Inhibition of cell proliferation |

These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances raises questions about its effects on the central nervous system (CNS). Preliminary studies suggest:

- Dopaminergic Activity : It may modulate dopamine levels, potentially affecting mood and behavior.

- Anxiolytic Effects : Behavioral assays in animal models indicate that it may reduce anxiety-like behaviors, warranting further investigation into its use as an anxiolytic agent.

Case Studies

-

Study on Anticancer Activity :

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability, with an IC50 value of 10.5 µM. The mechanism was linked to the induction of apoptosis through the activation of pro-apoptotic proteins . -

Neuropharmacological Assessment :

In a behavioral study involving rodent models, the administration of the compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests potential for development as an anxiolytic or antidepressant medication .

Q & A

What are the common synthetic routes for 1-(5-Bromo-2-fluorophenyl)piperidin-2-one, and what methodological considerations are critical?

Basic Research Question

The synthesis typically involves multi-step protocols, including halogenation, cyclization, and functional group coupling. For example, intermediates like 4-bromo-2-fluoroaniline can undergo nitration and chlorination, followed by N-alkylation with piperidinone derivatives . Key methodological considerations include:

- Reagent Selection : Boronic acids (e.g., in Suzuki-Miyaura coupling) or sulfonyl chlorides may be used to introduce the bromo-fluorophenyl moiety. Optimizing stoichiometry reduces side products .

- Temperature Control : Reactions often require low temperatures (−78°C to 0°C) to stabilize intermediates, as seen in lithiation steps .

- Purification : Flash column chromatography (e.g., silica gel with ethanol/ethyl acetate) is critical for isolating enantiomers .

How is this compound structurally characterized, and what advanced techniques validate its conformation?

Basic Research Question

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and stereochemistry. For example, the piperidin-2-one carbonyl group resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z = 326.0 [M+1] for related analogs) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .

What biological targets are hypothesized for this compound, and how are binding interactions studied?

Basic Research Question

The bromo-fluorophenyl and piperidinone moieties suggest interactions with enzymes or receptors. Methodological approaches include:

- Enzyme Inhibition Assays : Fluorometric assays measure inhibition of targets like kinases or proteases. The sulfonyl group in analogs forms hydrogen bonds with catalytic residues .

- Cellular Signaling Studies : Radioligand binding assays quantify affinity for G-protein-coupled receptors (GPCRs) .

- Molecular Docking : Computational models (e.g., AutoDock) predict binding poses, guided by crystallographic data .

How can reaction conditions be optimized to improve yield and enantiomeric purity in synthesis?

Advanced Research Question

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve chiral separation .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions reduce byproducts .

- Temperature Gradients : Stepwise heating (25°C → 80°C) during cyclization minimizes decomposition .

- Chiral Resolution : Use of chiral stationary phases (e.g., amylose derivatives) in HPLC achieves >99% enantiomeric excess .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

Contradictions may arise from assay variability or off-target effects. Mitigation approaches:

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) to confirm target specificity .

- Proteomic Profiling : Chemoproteomics identifies off-target interactions using activity-based probes .

- Dose-Response Analysis : EC₅₀/IC₅₀ curves clarify potency discrepancies across cell lines .

What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Advanced Research Question

Key SAR insights include:

- Halogen Positioning : Bromine at the 5-position on the phenyl ring enhances hydrophobic interactions with target pockets, while fluorine at 2-position improves metabolic stability .

- Piperidinone Modifications : N-alkylation (e.g., trifluoroethyl groups) increases blood-brain barrier penetration in CNS-targeted analogs .

- Ring Substitutions : Introducing electron-withdrawing groups (e.g., sulfonyl) boosts enzyme inhibition by stabilizing transition-state interactions .

What are the stability profiles of this compound under varying storage and experimental conditions?

Advanced Research Question

Stability depends on:

- Thermal Degradation : Decomposition occurs above 150°C; store at −20°C in inert atmospheres .

- Photolytic Sensitivity : Protect from UV light to prevent radical-mediated breakdown of the bromo-fluorophenyl group .

- pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic conditions protonate the piperidinone nitrogen, leading to ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.